molecular formula C73H115N17O20 B15176092 Tridecaptin A(sup alpha) CAS No. 67922-28-5

Tridecaptin A(sup alpha)

Cat. No.: B15176092
CAS No.: 67922-28-5
M. Wt: 1550.8 g/mol
InChI Key: QETFUGBMXLKUFY-RUKUHQBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecaptin A(sup alpha) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The linear structure of tridecaptins makes them highly amenable to synthetic modification . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of tridecaptin A(sup alpha) can be achieved through fermentation processes using genetically engineered strains of bacteria such as Paenibacillus species. These bacteria are capable of producing tridecaptins naturally, and their production can be optimized through the manipulation of growth conditions and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: Tridecaptin A(sup alpha) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogues of tridecaptin A(sup alpha) with modified amino acid sequences, which can exhibit enhanced antimicrobial activity, reduced toxicity, or improved stability .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tridecaptin A(sup alpha) is unique due to its specific targeting of lipid II and its linear structure, which allows for easy synthetic modification. This makes it a versatile compound for developing new antimicrobial agents with enhanced properties .

Properties

CAS No.

67922-28-5

Molecular Formula

C73H115N17O20

Molecular Weight

1550.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1

InChI Key

QETFUGBMXLKUFY-RUKUHQBXSA-N

Isomeric SMILES

CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O

Canonical SMILES

CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O

Origin of Product

United States

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